Cas no 93413-05-9 (11H-Indolo[3',2':4,5]pyrrolo[2,1-c]quinazolino[3,2-a][1,4]benzodiazepine-5,11(12aH)-dione,13,17b,18,18a-tetrahydro-17b-hydroxy-, (12aR,17bS,18aS)-)

11H-Indolo[3',2':4,5]pyrrolo[2,1-c]quinazolino[3,2-a][1,4]benzodiazepine-5,11(12aH)-dione,13,17b,18,18a-tetrahydro-17b-hydroxy-, (12aR,17bS,18aS)- structure
93413-05-9 structure
Productnaam:11H-Indolo[3',2':4,5]pyrrolo[2,1-c]quinazolino[3,2-a][1,4]benzodiazepine-5,11(12aH)-dione,13,17b,18,18a-tetrahydro-17b-hydroxy-, (12aR,17bS,18aS)-
CAS-nummer:93413-05-9
MF:C25H18N4O3
MW:422.435425281525
CID:806063
PubChem ID:146428

11H-Indolo[3',2':4,5]pyrrolo[2,1-c]quinazolino[3,2-a][1,4]benzodiazepine-5,11(12aH)-dione,13,17b,18,18a-tetrahydro-17b-hydroxy-, (12aR,17bS,18aS)- Chemische en fysische eigenschappen

Naam en identificatie

    • 11H-Indolo[3',2':4,5]pyrrolo[2,1-c]quinazolino[3,2-a][1,4]benzodiazepine-5,11(12aH)-dione,13,17b,18,18a-tetrahydro-17b-hydroxy-, (12aR,17bS,18aS)-
    • 11H-Indolo[3',2':4,5]pyrrolo[2,1-c]quinazolino[3,2-a][1,4]benzodiazepine-5,11(12aH)-dione,13,17b,18,18a-tetrahydro-17b-hydrox
    • asperlicin E
    • C21148
    • (+)-asperlicin E
    • 11H-INDOLO(3',2':4,5)PYRROLO(2,1-C)QUINAZOLINO(3,2-A)(1,4)BENZODIAZEPINE-5,11(12AH)-DIONE, 13,17B,18,18A-TETRAHYDRO-17B-HYDROXY-, (12AR,17BS,18AS)-
    • Q27162890
    • LGN16HT207
    • (1S,20R,28S)-28-hydroxy-3,11,19,21-tetrazaheptacyclo[17.10.0.02,11.04,9.012,17.020,28.022,27]nonacosa-2,4,6,8,12,14,16,22,24,26-decaene-10,18-dione
    • ASPERLICIN E [MI]
    • 93413-05-9
    • CHEBI:90903
    • 17b-Hydroxy-13,17b,18,18a-tetrahydro-11H-indolo[3',2':4,5]pyrrolo[2,1-c]quinazolino[3,2-a][1,4]benzodiazepine-5,11(12aH)-dione
    • 11H-Indolo(3',2':4,5)pyrrolo(2,1-c)quinazolino(3,2-a)(1,4)benzodiazepine-5,11(12aH)-dione, 13,17b,18,18a-tetrahydro-17b-hydroxy-, (12aR-(12aalpha,17balpha,18aalpha))-
    • UNII-LGN16HT207
    • (12aR,17bS,18aS)-17b-hydroxy-13,17b,18,18a-tetrahydro-11H-indolo[3',2':4,5]pyrrolo[2,1-c]quinazolino[3,2-a][1,4]benzodiazepine-5,11(12aH)-dione
    • DTXSID60918455
    • Inchi: InChI=1S/C25H18N4O3/c30-22-14-7-1-4-10-17(14)26-21-20-13-25(32)16-9-3-5-11-18(16)27-24(25)29(20)23(31)15-8-2-6-12-19(15)28(21)22/h1-12,20,24,27,32H,13H2/t20-,24+,25-/m0/s1
    • InChI-sleutel: HYHLSEUXMRFVND-AMDXRBSFSA-N
    • LACHT: C1C2C3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5C(=O)N2C6C1(C7=CC=CC=C7N6)O

Berekende eigenschappen

  • Exacte massa: 422.138
  • Monoisotopische massa: 422.138
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 32
  • Aantal draaibare bindingen: 0
  • Complexiteit: 875
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 3
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 85.2Ų
  • XLogP3: 2.5

Experimentele eigenschappen

  • Dichtheid: 1.6
  • Kookpunt: 726.9°Cat760mmHg
  • Vlampunt: 393.4°C
  • Brekindex: 1.843

Artikelen aanbevelen

Aanbevolen leveranciers
钜澜化工科技(青岛)有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
钜澜化工科技(青岛)有限公司
Baoji Haoxiang Bio-technology Co.Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
PRIBOLAB PTE.LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
PRIBOLAB PTE.LTD
Heyuan Broad Spectrum Biotechnology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Heyuan Broad Spectrum Biotechnology Co., Ltd